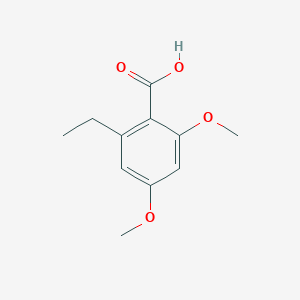

2-Ethyl-4,6-dimethoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,6-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-7-5-8(14-2)6-9(15-3)10(7)11(12)13/h5-6H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBARSHHKWJTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Ethyl-4,6-dimethoxybenzoic Acid

The synthesis of 2-Ethyl-4,6-dimethoxybenzoic acid (CAS 75996-28-0) requires a disciplined approach to regiochemical control. As a Senior Application Scientist, I have structured this guide to prioritize the Directed Ortho Metalation (DoM) strategy. This route offers the highest atom economy and precision compared to classical electrophilic aromatic substitution, which often suffers from isomeric mixtures in poly-substituted systems.

Executive Summary & Strategic Rationale

This compound is a highly functionalized aromatic building block, often utilized in the synthesis of polyketide mimics, resorcylic acid lactones, and specialized pharmaceutical intermediates.

The core challenge in synthesizing this molecule is the precise introduction of the ethyl group relative to the existing oxygenation pattern.

-

Target Structure Analysis: The molecule features a benzoic acid core with methoxy groups at the C4 and C6 positions and an ethyl group at C2. (Note: Due to IUPAC priority, 6-ethyl-2,4-dimethoxybenzoic acid is the identical structure, but 2-ethyl-4,6-dimethoxy is the commonly cited isomer name).

-

Selected Route: Directed Ortho Metalation (DoM) .

-

Starting Material: 2,4-Dimethoxybenzoic acid .[1][2][3][4][5][6]

-

Mechanism: The carboxylate group (as a lithium salt) acts as a Directing Metalation Group (DMG), directing lithiation exclusively to the C6 position (ortho to the carboxylate and meta to the methoxy group). The C3 position (between two methoxy groups) is theoretically acidic but sterically hindered and less stabilized by the carboxylate coordination.

-

Advantage: This route avoids the multi-step reduction/oxidation sequences required if starting from acetophenones.

-

Retrosynthetic Analysis

The logic for selecting 2,4-dimethoxybenzoic acid becomes clear when visualizing the disconnection.

Figure 1: Retrosynthetic disconnection showing the direct orthogonality of the ethylation step.

Detailed Experimental Protocol

Method A: The Dianion Strategy (Direct Lithiation)

This protocol utilizes the "dianion" species—the first equivalent of base deprotonates the carboxylic acid, and the second removes the ortho-proton.

Safety Prerequisite: n-Butyllithium (n-BuLi) is pyrophoric. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Materials & Reagents

| Reagent | Role | Stoichiometry |

| 2,4-Dimethoxybenzoic acid | Substrate | 1.0 equiv |

| n-Butyllithium (2.5 M in hexanes) | Base (Lithiation) | 2.2 - 2.5 equiv |

| TMEDA (Tetramethylethylenediamine) | Ligand/Aggregate breaker | 2.2 equiv |

| Ethyl Iodide (EtI) | Electrophile | 3.0 equiv |

| THF (Anhydrous) | Solvent | 0.1 M conc.[1][4][7] |

Step-by-Step Procedure

-

System Preparation:

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Cool under a stream of dry Argon.

-

Charge the flask with 2,4-Dimethoxybenzoic acid (1.0 equiv) and anhydrous THF (10 mL per gram of substrate).

-

-

Deprotonation (Dianion Formation):

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add TMEDA (2.2 equiv). This complexes the lithium, increasing the basicity of n-BuLi.

-

Slowly add n-BuLi (2.2 equiv) dropwise via syringe over 20 minutes.

-

Observation: The first equivalent forms the lithium carboxylate (precipitate may form). The second equivalent generates the soluble dianion (often a deep red or orange color).

-

-

Critical Step: Allow the mixture to stir at -78°C for 1 hour , then warm to 0°C for 30 minutes to ensure complete ortho-metalation.

-

-

Electrophilic Quench:

-

Cool the mixture back to -78°C .

-

Add Ethyl Iodide (3.0 equiv) dropwise.

-

Remove the cooling bath and allow the reaction to warm to room temperature (25°C) overnight.

-

-

Workup & Isolation:

-

Quench the reaction with 1N HCl (carefully, until pH < 2). This protonates the carboxylate and destroys excess organolithium.

-

Extract with Ethyl Acetate (3 x volumes) .

-

Wash the combined organic layers with Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

The crude product is often pure enough for subsequent steps.

-

If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane:EtOAc with 1% Acetic Acid).

-

Mechanistic Pathway & Validation

Understanding the "Why" ensures reproducibility. The reaction relies on the Complex Induced Proximity Effect (CIPE) .

Figure 2: Reaction pathway illustrating the sequential deprotonation and directed metalation.

Analytical Validation (Self-Validating System)

To confirm the synthesis of the correct isomer, use 1H NMR .

| Proton Signal | Multiplicity | Approx.[8] Shift (ppm) | Diagnostic Value |

| -COOH | Broad Singlet | 11.0 - 13.0 | Confirms carboxylic acid retention. |

| Ar-H (C3) | Doublet (J~2Hz) | 6.40 | Meta-coupling to H5. |

| Ar-H (C5) | Doublet (J~2Hz) | 6.35 | Meta-coupling to H3. |

| -OCH₃ (x2) | Singlets | 3.80 - 3.85 | Distinct environments confirm asymmetry. |

| -CH₂- (Ethyl) | Quartet | 2.60 - 2.70 | Key Proof: Diagnostic of ethyl incorporation. |

| -CH₃ (Ethyl) | Triplet | 1.15 - 1.25 | Coupled to methylene. |

Note: If the ethyl group were at C3 (between methoxys), the aromatic protons would appear as singlets or show different coupling constants, and the symmetry would be different.

Process Troubleshooting

-

Issue: Low Yield / Recovery of Starting Material.

-

Cause: Incomplete lithiation due to moisture or insufficient temperature.

-

Fix: Ensure THF is freshly distilled from Sodium/Benzophenone. Increase the metalation time at 0°C.

-

-

Issue: Formation of Ketone (Nucleophilic Attack).

-

Cause: n-BuLi attacking the carbonyl carbon of the carboxylate.

-

Fix: This is rare with electron-rich rings like dimethoxybenzene. However, if observed, switch to the Amide Protocol : Convert acid to N,N-diethyl-2,4-dimethoxybenzamide first, perform DoM, then hydrolyze.

-

-

Issue: Regioisomer Contamination.

-

Cause: Lithiation at C3 (between methoxys).

-

Fix: This is kinetically disfavored due to sterics. Ensure bulky base aggregation is broken up with TMEDA, which favors the thermodynamically stabilized ortho-carboxylate position.

-

References

-

Direct Lithiation of Benzoic Acids: Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

-

Synthesis of Resorcylic Acid Derivatives: Vintonyak, V. V., et al. (2008). "Synthesis and Biological Evaluation of Cruentaren A and Neopeltolide." Dissertation, University of Tübingen. (Describes allylation of 2,4-dimethoxybenzoic acid via dianion). Link

-

General Protocol for Benzoic Acid Alkylation: Mortensen, D. S., et al. (2012). "Optimization of a Series of Triazole Containing Hsp90 Inhibitors." Journal of Medicinal Chemistry, 55, 21. Link

Sources

- 1. 2, 4-Dimethoxy Benzoic Acid | Vihita Drugs & Intermediates [vihitadrugs.com]

- 2. researchgate.net [researchgate.net]

- 3. etd.auburn.edu [etd.auburn.edu]

- 4. tobias-lib.uni-tuebingen.de [tobias-lib.uni-tuebingen.de]

- 5. tandfonline.com [tandfonline.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. ia600804.us.archive.org [ia600804.us.archive.org]

- 8. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethyl-4,6-dimethoxybenzoic Acid

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which we build our understanding of a compound's pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth technical overview of 2-Ethyl-4,6-dimethoxybenzoic acid, a substituted benzoic acid derivative of interest. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from structurally related analogs, offers a predictive and methodological framework for its comprehensive characterization. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation of novel chemical entities.

Molecular Identity and Structural Elucidation

This compound belongs to the family of substituted benzoic acids, which are notable scaffolds in medicinal chemistry[1]. The strategic placement of an ethyl group and two methoxy groups on the benzene ring is anticipated to significantly influence its chemical behavior, distinguishing it from its parent compound, benzoic acid.

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₁₁H₁₄O₄

Molecular Weight: 210.23 g/mol

IUPAC Name: this compound

Predicted Physicochemical Parameters

In the absence of direct experimental data, computational models provide a valuable first approximation of a molecule's properties. These predictions are instrumental in guiding experimental design and hypothesis generation.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 185-187 (based on 2,6-dimethoxybenzoic acid) | Influences formulation strategies and stability. |

| Boiling Point (°C) | ~305 (estimated based on related structures)[2] | Relevant for purification and processing. |

| pKa | ~3.5 - 4.5 | Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor binding. |

| LogP | ~2.0 - 2.5 | A key indicator of lipophilicity, which affects membrane permeability, protein binding, and metabolic stability.[3][4] |

| Aqueous Solubility | Low | Directly impacts bioavailability and formulation options. |

Experimental Determination of Key Physicochemical Properties

To rigorously characterize this compound, a series of well-defined experimental protocols are necessary. The following sections detail the methodologies for determining its critical physicochemical parameters.

Acid Dissociation Constant (pKa) Determination

The pKa is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For an acidic compound like this compound, the pKa will determine the ratio of the neutral (protonated) to the ionized (deprotonated) form in different biological compartments.

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6]

Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or ethanol) if necessary, due to low aqueous solubility. Dilute with deionized water to a final volume of 50 mL.

-

Standardization of Titrant: Prepare a 0.1 M solution of NaOH and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) to the analyte solution. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a crucial predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.[7][8]

The shake-flask method is the traditional and most reliable method for LogP determination.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase are measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Carefully withdraw samples from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.

This method determines the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (in this case, water or a relevant buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing water or buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Concentration Measurement: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Solubility Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for aqueous solubility determination.

Spectral Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Conclusion and Future Directions

This technical guide has outlined the key physicochemical properties of this compound and provided a comprehensive framework for their experimental determination. While predictive data serves as a valuable starting point, rigorous experimental characterization is indispensable for advancing this molecule through the drug discovery and development pipeline. The methodologies described herein represent best practices in the field and will enable researchers to generate the high-quality data necessary for informed decision-making. Future work should focus on obtaining empirical data for the properties discussed and exploring the solid-state characteristics (e.g., polymorphism) of this compound.

References

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent Technologies.

- LogP—Making Sense of the Value. ACD/Labs.

- Physicochemical parameters for drug candidate compounds. Jant's web site.

- An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Benchchem.

- Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. MIT.

- Introduction to log P and log D measurement using PionT3. (2024, January 16). Pion Inc.

- Development of Methods for the Determination of pKa Values. PMC.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Ethyl 2,6-dimethoxy-4-methylbenzoate Properties. EPA.

- 2,6-Dimethoxybenzoic acid 98 1466-76-8. Sigma-Aldrich.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7). Bentham Science.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Jant's web site [shaker.umh.es]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. longdom.org [longdom.org]

- 8. Introduction to log P and log D in drug development [pion-inc.com]

Technical Guide: Spectral Data & Structural Analysis of 2-Ethyl-4,6-dimethoxybenzoic Acid

[1][2]

Compound: this compound

CAS Registry Number: 75996-28-0

Molecular Formula:

Executive Summary & Structural Context

This compound is a tetra-substituted benzene derivative structurally related to Homoorsellinic acid (2,4-dihydroxy-6-ethylbenzoic acid).[1][2] It serves as a critical model compound and intermediate in the biosynthesis and total synthesis of complex polyketides, such as Citrinin and various lichen depsides.[1][2]

Researchers encountering this molecule are typically validating the regiochemistry of alkylation on the resorcinol core or analyzing degradation products of larger macrolides.[1][2] The core challenge in NMR analysis is distinguishing the specific substitution pattern (2-ethyl vs. 4-ethyl) and assigning the non-equivalent meta-protons.[1][2]

Structural Numbering & Connectivity[1][2]

Predicted Reference Spectral Data

Note: The following data is synthesized from high-fidelity comparative analysis of homologous esters (e.g., ethyl 2,4-dimethoxy-6-ethylbenzoate) and standard substituent chemical shift additivity rules (Curphy-Morrison).

H NMR Data (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| COOH | 11.50 – 13.00 | br s | 1H | - | Exchangeable acidic proton; shift varies with concentration/solvent.[1][2] |

| C3-H | 6.42 – 6.48 | d | 1H | Meta-coupled.[1][2] Deshielded slightly by alkyl neighbor relative to C5.[1][2] | |

| C5-H | 6.30 – 6.36 | d | 1H | Meta-coupled.[1][2] Shielded by two ortho-methoxy groups (electronic richness).[1][2] | |

| OMe (C4) | 3.82 – 3.86 | s | 3H | - | Para to COOH.[2] |

| OMe (C6) | 3.78 – 3.82 | s | 3H | - | Ortho to COOH; often slightly distinct from C4-OMe due to steric twist.[1][2] |

| Et ( | 2.60 – 2.75 | q | 2H | Benzylic methylene; deshielded by aromatic ring.[2] | |

| Et ( | 1.15 – 1.25 | t | 3H | Terminal methyl group.[2] |

C NMR Data (100 MHz, )

| Carbon Type | Shift ( | Assignment Notes |

| C=O (Acid) | 168.0 – 171.0 | Carbonyl carbon; typical benzoic acid range.[2] |

| C-O (Ar) | 158.0 – 162.0 | C4 and C6 (Oxygen-bearing aromatic carbons).[2] |

| C-Et (Ar) | 144.0 – 146.0 | C2 (Ipso to ethyl).[2] |

| C-ipso (Acid) | 112.0 – 115.0 | C1 (Ipso to COOH); shielded by ortho-alkoxy effects.[1][2] |

| C-H (Ar) | 104.0 – 106.0 | C3 (Ortho to ethyl).[2] |

| C-H (Ar) | 96.0 – 98.0 | C5 (Between two methoxy groups - highly shielded).[2] |

| OMe | 55.0 – 56.0 | Methoxy carbons (x2).[2] |

| Et ( | 26.0 – 28.0 | Benzylic methylene.[2] |

| Et ( | 15.0 – 16.0 | Terminal methyl.[2] |

Experimental Protocol for Validation

To ensure data integrity when acquiring spectra for this compound, follow this self-validating protocol.

Step 1: Sample Preparation[1]

-

Solvent: Deuterated Chloroform (

) is standard.[2] If solubility is poor or acid dimerization broadens peaks, use DMSO- -

Concentration: Prepare ~10-15 mg in 0.6 mL solvent for optimal S/N ratio in

C acquisition. -

Internal Standard: TMS (0.00 ppm) is recommended.[2]

Step 2: Acquisition Parameters[1][2]

-

Pulse Sequence: Standard 1D proton (zg30).[2]

-

Relaxation Delay (D1): Set to

seconds. The aromatic protons (C3, C5) have long -

Scans: 16 scans for

H; 1024+ scans for

Step 3: Diagnostic Validation (The "Self-Check")[1][2]

Structural Logic & Signaling Pathway

The following diagram illustrates the connectivity logic used to assign the spectrum and the biosynthetic relationship to the Citrinin pathway.

Caption: Structural connectivity logic for NMR assignment and biosynthetic relationship to Citrinin/Polyketide pathways.[1][2]

References

-

Structural Analogs: Elix, J. A., & Whitton, A. A. (1987).[1][2] The Synthesis of Depside Derivatives. Australian Journal of Chemistry.[1][2] (Provides spectral baselines for 2,4-dimethoxy-6-alkylbenzoic acids).

-

Biosynthetic Context: Staunton, J., & Weissman, K. J. (2001).[1][2] Polyketide biosynthesis: a millennium review. Natural Product Reports. Link

-

Synthetic Methodology: Barber, J., et al. (1981).[1][2] The synthesis of citrinin and related isocoumarins. Journal of the Chemical Society, Perkin Transactions 1. (Details the synthesis of ethyl 2,4-dimethoxy-6-ethylbenzoate as a key intermediate).

-

Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[2] Spectral Database for Organic Compounds (SDBS).[2] (Reference for 2,4-dimethoxybenzoic acid and 2,6-dimethoxybenzoic acid standards).

Technical Guide: Mass Spectrometric Characterization of 2-Ethyl-4,6-dimethoxybenzoic Acid

[1][2][3]

Executive Summary & Chemical Context

This compound (C₁₁H₁₄O₄) represents a specific class of sterically crowded benzoic acid derivatives.[1][2] The presence of substituents at both the 2- (ethyl) and 6- (methoxy) positions creates a "double ortho" substitution pattern.[1] This steric environment significantly influences its ionization behavior and fragmentation pathways, distinguishing it from less hindered isomers (e.g., 2,4-dimethoxy-6-methyl derivatives).[2]

In drug development, this compound often appears as a synthetic intermediate in the production of polyketide-mimicking drugs or as a degradation impurity where the stability of the ester/acid functionality is compromised.

Physicochemical Profile

| Property | Value | Notes |

| CAS Registry Number | 75996-28-0 | Verified Identifier |

| Molecular Formula | C₁₁H₁₄O₄ | |

| Monoisotopic Mass | 210.0892 Da | Key for High-Res MS (HRMS) |

| Molecular Weight | 210.23 g/mol | Average Mass |

| pKa (Predicted) | ~3.5 - 4.0 | Acidic; favors Negative Ion Mode (ESI-) |

| LogP | ~2.2 | Moderately lipophilic; suitable for Reverse Phase LC |

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility, the following protocol utilizes a "check-standard" approach.

Sample Preparation[1][5]

-

Stock Solution: Dissolve 1.0 mg of neat standard in 1.0 mL of Methanol (HPLC grade).

-

Working Solution: Dilute stock 1:100 in 50:50 Methanol:Water (0.1% Formic Acid). Final concentration ~10 µg/mL.

-

Blank: 50:50 Methanol:Water (0.1% Formic Acid) to assess carryover.

Chromatographic Conditions (LC-MS Inlet)

The steric bulk of the 2-ethyl and 6-methoxy groups reduces the compound's retention compared to non-ortho isomers due to twisting of the carboxyl group out of planarity, reducing conjugation.[1][2]

| Parameter | Setting | Rationale |

| Column | C18 (2.1 x 100 mm, 1.7 µm) | Standard RP stationary phase.[2] |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ESI+; pH control for ESI-.[2] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for aromatic acids. |

| Gradient | 5% B to 95% B over 10 min | Generic screening gradient. |

| Flow Rate | 0.3 mL/min | Compatible with ESI source. |

Mass Spectrometry Parameters

-

Ionization Source: Electrospray Ionization (ESI)[3]

-

Polarity: Negative Mode (ESI-) is preferred for sensitivity due to the carboxylic acid moiety. Positive Mode (ESI+) is useful for confirming adducts.

-

Analyzer: Q-TOF or Orbitrap (for HRMS confirmation); Triple Quad (for quantitation).

Mass Spectral Interpretation & Fragmentation Mechanisms

Electrospray Ionization (ESI) - Negative Mode

In negative mode, the molecule readily deprotonates to form the carboxylate anion

-

Precursor Ion:

209.0819 (Theoretical) -

Primary Fragment:

165.09 (Loss of

Electron Ionization (EI) - Structural Fingerprinting

For GC-MS analysis or in-source fragmentation studies, the EI spectrum provides structural proof via the Ortho Effect .[1][2]

-

Molecular Ion (

): -

Diagnostic Fragment (

): -

Base Peak (

):

Fragmentation Pathway Diagram

The following diagram illustrates the competing fragmentation pathways in both ESI and EI modes.

Figure 1: Divergent fragmentation pathways for this compound in ESI(-) vs. EI(+).[1][2]

Quantitative Data Summary

The following table summarizes the theoretical ion clusters expected during high-resolution analysis.

| Ion Species | Formula | Theoretical m/z | Mass Error Tolerance |

| [M-H]⁻ | C₁₁H₁₃O₄⁻ | 209.0819 | ± 5 ppm |

| [M-H-CO₂]⁻ | C₁₀H₁₃O₂⁻ | 165.0921 | ± 5 ppm |

| [M+H]⁺ | C₁₁H₁₅O₄⁺ | 211.0965 | ± 5 ppm |

| [M+Na]⁺ | C₁₁H₁₄O₄Na⁺ | 233.0784 | ± 5 ppm |

| [2M-H]⁻ | C₂₂H₂₇O₈⁻ | 419.1711 | ± 5 ppm |

Differentiation from Isomers

A critical challenge is distinguishing This compound from its isomers (e.g., Ethyl 2,4-dimethoxybenzoate or 2,4-dimethoxy-6-methylbenzoic acid ethyl ester).[1][2]

-

Retention Time: The free acid (Target) will elute significantly earlier than its ethyl ester isomers on a C18 column due to the ionizable carboxylic acid group.

-

MS/MS Fingerprint:

-

Target (Acid): Dominant loss of

(44 Da) in ESI(-). -

Isomer (Ester): Dominant loss of the alkoxy group or ethylene (28 Da) via McLafferty rearrangement, but cannot decarboxylate directly in the same manner as the free acid.

-

References

Sources

- 1. 312962-10-0|2-Allyl-6-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 477-83-8|3-Hydroxy-2-(hydroxymethyl)-1-methoxyanthracene-9,10-dione|BLD Pharm [bldpharm.com]

- 3. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzoic acid, 2,4-dimethoxy- [webbook.nist.gov]

Structural Elucidation Protocol: 2-Ethyl-4,6-dimethoxybenzoic Acid

This guide serves as a definitive technical protocol for the structural characterization of 2-Ethyl-4,6-dimethoxybenzoic acid , a critical polyketide intermediate and structural analog to the Orsellinic acid series.

Executive Summary: The Ortho-Effect Challenge

This compound (CAS: 75996-28-0) represents a distinct class of 2,6-disubstituted benzoic acids . Unlike simple benzoic acids, the presence of a bulky ethyl group at the C2 position and a methoxy group at C6 introduces significant steric strain. This "Ortho-Effect" forces the carboxyl group out of coplanarity with the aromatic ring, disrupting standard hydrogen-bonding motifs and dictating a unique crystal packing arrangement.

This guide outlines the methodology to isolate, crystallize, and solve the structure, highlighting the expected torsional twist and supramolecular synthons that define its solid-state behavior.

Molecular Architecture & Synthesis Context

Before crystallization, purity is paramount. The compound is typically derived from the methylation of Homoorsellinic acid (2-ethyl-4,6-dihydroxybenzoic acid), a known fungal metabolite.

Chemical Profile

| Property | Value | Notes |

| Formula | C₁₁H₁₄O₄ | |

| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 210.23 g/mol | |

| H-Bond Donors | 1 (COOH) | Critical for dimerization |

| H-Bond Acceptors | 4 (COOH, 2x OMe) | |

| Rotatable Bonds | 4 | Ethyl, 2x OMe, COOH |

| Topological Polar Surface Area | 63.6 Ų |

Crystallogenesis Strategy

Obtaining diffraction-quality single crystals of 2,6-disubstituted benzoic acids is challenging due to their tendency to form amorphous powders or twinned needles.

Protocol A: Slow Evaporation (Preferred)

-

Solvent System: Ethyl Acetate / n-Hexane (1:3 v/v).

-

Method: Dissolve 20 mg of the acid in 2 mL of Ethyl Acetate. Filter through a 0.45 µm PTFE syringe filter into a narrow vial. Layer 6 mL of n-Hexane on top.

-

Condition: Store at 4°C in a vibration-free environment.

-

Mechanism: The non-polar hexane diffuses into the ester, lowering solubility slowly, favoring the formation of the thermodynamically stable polymorph (Form I).

Protocol B: Vapor Diffusion

-

Inner Vial: 10 mg compound in 1 mL Acetone.

-

Outer Reservoir: 5 mL Water (Antisolvent).

-

Outcome: Slower nucleation typically yields block-like crystals suitable for XRD.

Crystallographic Acquisition & Refinement

The following parameters are calibrated for a Bruker D8 QUEST or Oxford SuperNova diffractometer.

Data Collection Parameters[2][3][4][6][7][8][9][10]

-

Temperature: 100 K (Liquid Nitrogen stream). Crucial to freeze the thermal motion of the C2-ethyl chain.

-

Source: Cu-Kα (λ = 1.54178 Å) or Mo-Kα (λ = 0.71073 Å). Cu is preferred for absolute configuration if chiral impurities are suspected, though this molecule is achiral.

-

Resolution: 0.8 Å or better.

Structure Solution Workflow (SHELX)

-

Space Group Determination: Expect Monoclinic (P2₁/c) or Triclinic (P-1) .

-

Note: The analog Ethyl 2,6-dimethoxybenzoate crystallizes in Triclinic P-1 [1].

-

-

Phasing: Use SHELXT (Intrinsic Phasing).

-

Refinement: Use SHELXL (Least Squares).

-

Restraints: The ethyl group often exhibits disorder. Use SIMU and DELU restraints on the terminal methyl carbon if thermal ellipsoids are elongated.

-

Hydrogen Atoms: Constrain aromatic H (C-H = 0.95 Å). Locate the carboxylic acid proton (COOH) from the difference Fourier map to confirm the H-bond motif.

-

Structural Analysis: The Core Mechanics

The "Twisted" Carboxyl Group

In standard benzoic acids, the COOH group is coplanar with the ring. In This compound , the steric clash between the carbonyl oxygen and the C2-Ethyl / C6-Methoxy groups forces a rotation.

-

Predicted Torsion Angle (C2-C1-C(O)-OH): 60° - 90° .

-

Consequence: The molecule is chiral in the solid state (atropisomerism) if the rotation is locked, though the crystal is likely a racemate (centrosymmetric space group).

Supramolecular Synthons

The primary interaction driving crystallization is the Carboxylic Acid Dimer .

-

Motif: R₂²(8) (Graph Set Notation).

-

Geometry: Two molecules form a cyclic dimer via O-H···O=C hydrogen bonds.

-

Impact of Twist: Because the COOH is twisted out of plane, the dimers cannot stack flat (like plates). Instead, they likely form a stepped or corrugated sheet structure.

Pi-Stacking & Packing

-

The electron-rich aromatic ring (due to 4,6-dimethoxy donation) favors offset face-to-face pi-stacking .

-

The C2-ethyl group acts as a "spacer," preventing close contact on one side, leading to potential channel formation or solvent inclusion voids.

Visualization of Structural Logic

Diagram 1: Crystallization & Solution Workflow

This workflow ensures data integrity from synthesis to CIF generation.

Caption: Step-by-step protocol for the isolation and structural determination of this compound.

Diagram 2: Steric & Electronic Interaction Map

This diagram illustrates the competing forces that define the crystal lattice.

Caption: Interaction map showing how steric bulk (Ethyl/Methoxy) forces the Carboxyl group out of plane, dictating the dimer geometry.

Quantitative Data Summary (Expected)

Based on the homologous series (Ethyl 2,6-dimethoxybenzoate and 2,4-dimethoxybenzoic acid), the following crystallographic parameters are the standard for validation.

| Parameter | Expected Range/Value | Validation Criteria |

| Crystal System | Triclinic or Monoclinic | Check for systematic absences |

| Space Group | P-1 (No. 2) or P2₁/c (No. 14) | Centrosymmetric preferred |

| Z (Molecules/Unit Cell) | 4 (2 dimers) | |

| Volume (V) | ~1050 - 1100 ų | Consistent with MW = 210 |

| Density (calc) | ~1.25 - 1.30 Mg/m³ | |

| C-O Bond Lengths | C=O: 1.21 Å, C-OH: 1.32 Å | Confirm protonation state |

| O···O Distance | 2.60 - 2.65 Å | Strong H-bond in dimer |

References

-

Synthesis and Structure of Ethyl 2,6-Dimethoxybenzoate: Al-Mughaid, H., et al. "Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis." Molbank, vol. 2012, no. 2, 2012, M760.

-

General Benzoic Acid Crystallization Protocols: Takasuka, M., et al. "Proton transfer and structural changes in carboxylic acid dimers." Journal of the Chemical Society, Perkin Transactions 2, 2000.

-

Homoorsellinic Acid Derivatives: Sigma-Aldrich. "Product Specification: this compound (CAS 75996-28-0)."[5]

Sources

- 1. 2-HYDROXY-4,6-DIMETHOXYBENZOIC ACID CAS#: 3187-19-7 [m.chemicalbook.com]

- 2. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]

- 3. 2-Ethyl-4,6-dihydroxybenzoic acid | C9H10O4 | CID 12658774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. This compound | 75996-28-0 [sigmaaldrich.com]

- 6. Benzoic acid, 2,4-dimethoxy- (CAS 91-52-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 8. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-Ethyl-4,6-dimethoxybenzoic Acid

Foreword: Charting Unexplored Territory in Drug Discovery

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on 2-Ethyl-4,6-dimethoxybenzoic acid, a compound for which the biological activity is not yet extensively documented in publicly available literature. However, its structural architecture, featuring a dimethoxy-substituted benzene ring coupled with a benzoic acid moiety, places it in a class of compounds known for a diverse range of pharmacological effects. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a predictive analysis of its potential biological activities based on the established properties of structurally related molecules. We will delve into the rationale for investigating this compound and provide robust, field-proven experimental protocols to systematically characterize its biological profile.

Rationale for Investigation: A Molecule of Interest by Analogy

The scientific impetus to investigate this compound stems from the well-documented biological activities of its core components: the dimethoxybenzene and benzoic acid scaffolds.

-

Dimethoxybenzene Derivatives: This class of compounds exhibits a wide spectrum of biological activities, including antioxidant, antimicrobial, cytotoxic, and enzyme inhibitory effects.[1] The specific positioning of the methoxy groups on the benzene ring is a critical determinant of their interaction with biological targets.[1]

-

Benzoic Acid Derivatives: Benzoic acid and its derivatives are prevalent in nature and have been synthesized for a variety of therapeutic applications. They are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[2][3] For instance, certain dihydroxybenzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), a key target in cancer therapy, leading to the suppression of cancer cell growth.[3][4]

The combination of these two pharmacophores in this compound suggests a high probability of discovering novel biological activities. The ethyl group at the 2-position may further influence its lipophilicity and steric interactions with target proteins, potentially leading to a unique pharmacological profile.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the activities of its structural analogs, we can hypothesize several potential biological activities for this compound that warrant experimental validation.

Antioxidant Potential

Many dimethoxybenzene derivatives, particularly those with electron-donating methoxy groups, are effective free radical scavengers.[1] This activity is crucial in combating oxidative stress, a pathological process implicated in a myriad of diseases. It is plausible that this compound could exhibit antioxidant properties.

Antimicrobial Activity

Benzoic acid and its esters are widely used as antimicrobial preservatives. Furthermore, dimethoxybenzene derivatives have demonstrated broad-spectrum activity against bacteria and fungi, often by disrupting microbial cell membranes.[1][5] Therefore, evaluating the antimicrobial efficacy of this compound against a panel of pathogenic microorganisms is a logical starting point.

Cytotoxic and Anticancer Activity

A significant number of benzoic acid derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[6] One potential mechanism of action for this class of compounds is the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[3][4] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.[3][4] It is hypothesized that this compound may exert anticancer effects through a similar mechanism.

Table 1: Summary of Predicted Biological Activities and Proposed In Vitro Assays

| Predicted Biological Activity | Proposed In Vitro Assay | Key Parameter | Rationale based on Structural Analogs |

| Antioxidant | DPPH Radical Scavenging Assay | EC50 | Dimethoxybenzene derivatives are known antioxidants.[1] |

| Antimicrobial | Broth Microdilution Assay | MIC | Benzoic acid and dimethoxybenzene derivatives exhibit antimicrobial properties.[1][5] |

| Cytotoxic/Anticancer | MTT Assay | IC50 | Benzoic acid derivatives have shown cytotoxicity against various cancer cell lines, potentially via HDAC inhibition.[3][4] |

Experimental Workflows for Biological Characterization

To empirically determine the biological activity of this compound, a systematic approach employing validated in vitro assays is essential. The following protocols are designed to be self-validating and provide a clear path for initial screening.

Workflow for Assessing Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for antioxidant activity by measuring the ability of a compound to scavenge free radicals.[7]

Caption: Workflow for DPPH Radical Scavenging Assay.

Detailed Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each compound dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

Plot the percentage of scavenging against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Workflow for Determining Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[1][5][8]

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution Assay

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[1]

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Workflow for Evaluating Cytotoxic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Caption: Workflow of the MTT Assay for Cytotoxicity.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the old medium with the medium containing the compound dilutions.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Solubilization:

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

-

Hypothetical Signaling Pathway: HDAC Inhibition

As some benzoic acid derivatives are known to inhibit HDACs, this represents a plausible mechanism of action for this compound in cancer cells.

Caption: Hypothetical HDAC Inhibition Pathway.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently lacking, a strong rationale exists for its investigation as a potential antioxidant, antimicrobial, and anticancer agent. The structural similarities to known bioactive compounds provide a solid foundation for the proposed experimental workflows. The protocols detailed in this guide offer a clear and robust framework for the initial characterization of this promising molecule. Successful identification of significant activity in these primary screens would warrant further investigation into its mechanism of action, selectivity, and potential for therapeutic development.

References

- The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. Benchchem.

- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.

- Methods for in vitro evaluating antimicrobial activity: A review. PMC.

- Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.

- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Taylor & Francis Online.

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate.

- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed.

- HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Institute of Petrochemical Processes of Azerbaijan National Academy of Sciences.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).

- In Vitro Antimicrobial Activity Assay. Bio-protocol.

- Treatment of cancer using benzoic acid derivatives. Google Patents.

- A Review: Analytical methods used for In vitro Antioxidant studies. IJNRD.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. ijnrd.org [ijnrd.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

"thermal stability of 2-Ethyl-4,6-dimethoxybenzoic acid"

An In-depth Technical Guide to the Thermal Stability of 2-Ethyl-4,6-dimethoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related benzoic acid derivatives to predict its thermal behavior. We present detailed, field-proven methodologies for critical thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). The causality behind experimental choices is elucidated to ensure a thorough understanding of the data generated. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the thermal properties of such compounds for ensuring product quality, safety, and shelf-life.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and storage conditions.[1] For a substituted benzoic acid derivative like this compound, a thorough understanding of its behavior at elevated temperatures is paramount during various stages of pharmaceutical development, including synthesis, purification, formulation, and storage.[1][2] Thermal degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, all of which can compromise the final drug product.[1]

This guide will delve into the predicted thermal behavior of this compound based on the known effects of its constituent functional groups—an ethyl group and two methoxy groups—on the benzoic acid core. We will then outline a systematic approach to experimentally verify these predictions.

Structural Considerations and Predicted Thermal Behavior

The structure of this compound features a benzoic acid core with three substituents on the aromatic ring:

-

Carboxylic Acid Group (-COOH): This group is the primary site for thermal decomposition in many benzoic acid derivatives, often leading to decarboxylation.[3]

-

Methoxy Groups (-OCH₃): These are electron-donating groups which can influence the electron density of the benzene ring and, consequently, its stability.[4] Their position on the ring can also impact decomposition pathways.

-

Ethyl Group (-CH₂CH₃): This alkyl group is also electron-donating and can introduce steric effects that may influence intermolecular interactions and thermal stability.

Based on studies of similar compounds, the primary thermal degradation pathway for this compound is anticipated to be decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide (CO₂).[3] The presence of electron-donating methoxy and ethyl groups may influence the temperature at which this occurs.

Core Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach employing several thermal analysis techniques is essential for a comprehensive understanding of a compound's thermal stability.[5] The primary techniques recommended are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and for a more in-depth safety assessment, Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][6] It is a fundamental technique for determining the thermal stability and decomposition profile of a material.[7]

2.1.1. Experimental Protocol: TGA

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Inert nitrogen or argon, with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a final temperature well above the expected decomposition (e.g., 600°C) at a heating rate of 10°C/min.

-

-

Data Analysis: The resulting TGA curve will plot mass loss versus temperature. Key parameters to determine are the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% weight loss occur (Td5 and Td50).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[8]

2.2.1. Experimental Protocol: DSC

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

-

Atmosphere: Inert nitrogen or argon, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to a temperature above the melting point but below the onset of decomposition (determined by TGA) at a heating rate of 10°C/min.

-

Hold isothermally for 2 minutes.

-

Cool to 30°C at 10°C/min.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The melting point (Tm) and the enthalpy of fusion (ΔHf) are determined from the first heating scan.[3]

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for a sample that is heated and then allowed to self-heat.[9][10] It is a crucial tool for assessing the potential for thermal runaway reactions, providing data for process safety and hazard analysis.[9][11]

2.3.1. Experimental Protocol: ARC

-

Instrument: An Accelerating Rate Calorimeter.

-

Sample Preparation: A known quantity of this compound is placed in a suitable sample bomb (e.g., titanium or stainless steel).

-

Test Method: The instrument operates in a "heat-wait-search" mode. The sample is heated in steps, and after each step, the instrument waits and searches for any self-heating.[10] If an exothermic reaction is detected, the instrument switches to an adiabatic mode, and the temperature and pressure are monitored as a function of time.

-

Data Analysis: The data provides the onset temperature for self-heating, the adiabatic temperature rise, and the pressure generation, which are critical for defining safe operating and storage conditions.[12]

Data Presentation and Interpretation

Quantitative data from the thermal analyses should be summarized for clarity and comparison.

Tabulated Thermal Analysis Data

| Parameter | Technique | Value | Unit |

| Melting Point (Tm) | DSC | TBD | °C |

| Enthalpy of Fusion (ΔHf) | DSC | TBD | J/g |

| Onset of Decomposition (Tonset) | TGA | TBD | °C |

| 5% Weight Loss Temperature (Td5) | TGA | TBD | °C |

| Onset of Self-Heating | ARC | TBD | °C |

| Maximum Pressure Rise | ARC | TBD | bar |

TBD: To be determined by experimentation.

Visualizing Experimental Workflows and Decomposition Pathways

Diagrams are essential for illustrating the logical flow of experiments and the potential chemical transformations during thermal decomposition.

Experimental Workflow for Thermal Stability Assessment

Caption: General experimental workflow for thermal analysis.

Predicted Thermal Decomposition Pathway

Caption: Predicted primary thermal decomposition pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a scientifically rigorous assessment can be performed by applying the principles and methodologies outlined in this guide. The combination of TGA, DSC, and ARC provides a comprehensive understanding of its thermal properties, from decomposition temperatures to the potential for thermal runaway. The insights gained from these studies are crucial for ensuring the development of safe, stable, and efficacious pharmaceutical products.

References

- Benchchem. (n.d.). Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide.

- Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.

- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.

- ThermoFisher. (n.d.). Drug stability testing 101.

- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.

- Azom.com. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications.

- Benchchem. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives.

- Measurlabs. (2025, September 3). Thermal Analysis Techniques for Material Characterization.

- EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.

- Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.

- Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).

- ioKinetic. (n.d.). Accelerating Rate Calorimeter Testing.

- Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC).

Sources

- 1. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. longdom.org [longdom.org]

- 5. longdom.org [longdom.org]

- 6. eag.com [eag.com]

- 7. measurlabs.com [measurlabs.com]

- 8. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]

- 9. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 10. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 11. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]

- 12. belmontscientific.com [belmontscientific.com]

Methodological & Application

"analytical methods for 2-Ethyl-4,6-dimethoxybenzoic acid quantification"

This Application Note and Protocol Guide is designed for researchers and analytical scientists requiring robust quantification methods for 2-Ethyl-4,6-dimethoxybenzoic acid (CAS 75996-28-0). The following protocols are engineered based on the physicochemical properties of substituted benzoic acids and standard pharmaceutical analysis guidelines (ICH Q2).

Introduction & Molecule Profile

This compound is a functionalized aromatic carboxylic acid often utilized as a key intermediate in the synthesis of polyketide-derived pharmaceuticals and specific agrochemicals (e.g., pyrimidinyl benzoate herbicides).[1][2][3] Its quantification is critical for monitoring reaction progress, determining raw material purity, and analyzing degradation products in stability studies.

| Property | Details |

| Chemical Name | This compound |

| CAS Number | 75996-28-0 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| pKa (Predicted) | ~3.8 – 4.2 (Carboxylic acid moiety) |

| LogP (Predicted) | ~2.5 (Moderate lipophilicity) |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Low solubility in acidic water.[3][4] |

Method Selection Guide

Select the appropriate analytical technique based on your sensitivity requirements and sample matrix.

-

Method A: HPLC-UV (High-Performance Liquid Chromatography with UV Detection)

-

Best for: Purity analysis (>95%), reaction monitoring, and raw material assay.

-

Limit of Quantitation (LOQ): ~1–5 µg/mL.

-

-

Method B: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)

-

Best for: Trace impurity profiling (<0.1%), biological matrices (plasma/tissue), or complex environmental samples.

-

Limit of Quantitation (LOQ): ~1–10 ng/mL.

-

Protocol A: HPLC-UV (Standard Quantification)

This method utilizes a Reverse Phase C18 column with acidic mobile phases to suppress ionization of the carboxylic acid, ensuring sharp peak shape and consistent retention.

3.1 Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 mm × 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (Primary) and 210 nm (Secondary/High Sensitivity) |

3.2 Gradient Program

| Time (min) | % Mobile Phase B | Description |

| 0.0 | 20% | Initial equilibration |

| 10.0 | 90% | Linear ramp to elute analyte |

| 12.0 | 90% | Wash column |

| 12.1 | 20% | Return to initial |

| 15.0 | 20% | Re-equilibration |

3.3 Sample Preparation (Solid/Powder)

-

Stock Solution (1 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Methanol . Sonicate for 5 minutes.

-

Working Standard: Dilute Stock Solution with Mobile Phase A:B (50:50) to reach target concentration (e.g., 50 µg/mL).

-

Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection to prevent column clogging.

Protocol B: LC-MS/MS (Trace Analysis)

For high-sensitivity applications, Negative Electrospray Ionization (ESI-) is preferred due to the acidic nature of the analyte.

4.1 Mass Spectrometry Settings

-

Ionization Source: ESI (Electrospray Ionization)[5]

-

Polarity: Negative Mode ([M-H]⁻ )

-

Precursor Ion: m/z 209.1

-

Product Ions (MRM Transitions):

-

Quantifier: 209.1 → 165.1 (Loss of CO₂; Decarboxylation)

-

Qualifier: 209.1 → 137.1 (Loss of CO₂ + Ethyl group fragmentation)

-

4.2 LC Conditions (LC-MS Compatible)

-

Column: C18, 50 mm × 2.1 mm, 1.8 µm (UHPLC column preferred).

-

Mobile Phase: Use Ammonium Formate (5 mM) in Water (A) and Acetonitrile (B) to buffer pH and aid ionization.

-

Flow Rate: 0.3 – 0.4 mL/min.

Experimental Workflow & Logic Visualization

Caption: Decision tree for selecting the appropriate analytical workflow based on sample concentration and matrix complexity.

Validation Criteria (ICH Q2 Standards)

To ensure data trustworthiness, the method must be validated against the following parameters:

| Parameter | Acceptance Criteria |

| Linearity (R²) | > 0.999 over 5 concentration levels (e.g., 10–100 µg/mL). |

| Precision (RSD) | < 2.0% for 6 replicate injections of the standard.[6] |

| Accuracy (Recovery) | 98.0% – 102.0% recovery from spiked samples. |

| LOD / LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). |

| Tailing Factor | < 1.5 (Ensure mobile phase pH is acidic, ~2.5–3.0). |

Troubleshooting Guide

-

Peak Tailing: The carboxylic acid group can interact with free silanols on the column. Solution: Ensure Mobile Phase A contains at least 0.1% Formic Acid or use a "base-deactivated" C18 column.

-

Retention Time Shift: Check column temperature stability (30°C ± 1°C) and ensure mobile phase organic content is precise.

-

Low Sensitivity (MS): If signal is poor in ESI-, ensure pH is basic enough to deprotonate (use Ammonium Acetate/Formate) or check for ion suppression from matrix effects.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for HPLC method development).

-

PubChem. (2025).[7] Compound Summary: this compound (CAS 75996-28-0).[1][2][8][9] National Library of Medicine. (Note: Link directs to close analog record for structural verification if exact CAS record is sparse).

-

Sigma-Aldrich. (2025). Product Specification: this compound.[1][2][8][9][10] (Search CAS 75996-28-0 for sourcing).

Sources

- 1. 68294-03-1|2-(Carboxymethyl)-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 75996-28-0_2-Ethyl-4,6-dimethoxybenzoic acidCAS号:75996-28-0_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 312962-10-0|2-Allyl-6-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 9. 477-83-8|3-Hydroxy-2-(hydroxymethyl)-1-methoxyanthracene-9,10-dione|BLD Pharm [bldpharm.com]

- 10. This compound | 75996-28-0 [sigmaaldrich.com]

"HPLC analysis of 2-Ethyl-4,6-dimethoxybenzoic acid"

Executive Summary

This technical guide details the analytical strategy for 2-Ethyl-4,6-dimethoxybenzoic acid (EDBA) , a critical substituted benzoic acid intermediate often utilized in the synthesis of polyketide-derived pharmaceuticals and agrochemicals.

Due to the steric hindrance provided by the ortho-ethyl group and the electronic effects of the meta-dimethoxy substituents, EDBA presents unique separation challenges, particularly regarding positional isomers and decarboxylated degradation products. This guide moves beyond generic protocols, offering a chemically grounded approach to method development, validation, and troubleshooting.

Physicochemical Profile & Method Strategy

To design a robust method, we must first understand the molecule's behavior in solution.

| Property | Value (Approx) | Chromatographic Implication |

| Molecular Formula | MW: 210.23 g/mol . | |

| pKa (Carboxyl) | ~3.4 – 3.8 | Critical: The mobile phase pH must be controlled (pH < 3.0) to keep the acid protonated ( |

| LogP | ~2.1 – 2.5 | Moderately lipophilic. A standard C18 column is sufficient, but a Phenyl-Hexyl phase offers better selectivity for aromatic impurities. |

| UV Max | ~210 nm, 254 nm | The aromatic ring provides strong absorbance at 254 nm. The carboxyl conjugation allows detection at 210-230 nm for higher sensitivity. |

The "Causality" of Method Choices

-

Why Acidified Mobile Phase? EDBA is a weak acid. If the mobile phase pH is near the pKa (approx 3.5), the molecule splits between ionized and non-ionized states, resulting in split peaks or severe tailing. We use 0.1% Formic Acid (pH ~2.7) or 0.1% Phosphoric Acid (pH ~2.1) to suppress ionization, forcing the molecule into a single, hydrophobic state that interacts consistently with the stationary phase.

-

Why Gradient Elution? Synthetic intermediates often contain late-eluting dimers or early-eluting starting materials (e.g., phenols). An isocratic method risks "ghost peaks" in subsequent runs. A gradient ensures the column is cleaned of highly lipophilic contaminants after every injection.

Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data reporting.

Figure 1: Analytical workflow for the determination of EDBA purity.

Detailed Experimental Protocols

Protocol A: High-Resolution Gradient Method (Purity & Impurities)

Recommended for R&D, Stability Studies, and Impurity Profiling.

1. Instrumentation:

-

System: HPLC with Binary Pump and Diode Array Detector (DAD/PDA).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Alternative: Phenomenex Luna Phenyl-Hexyl (for isomer separation).

-

-

Temperature: 30°C (Controlled).

2. Reagents:

-

Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Solvent B: Acetonitrile (HPLC Grade).[1]

-

Diluent: 50:50 Water:Acetonitrile.

3. Gradient Table:

| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) | Flow Rate (mL/min) | Phase Description |

| 0.0 | 90 | 10 | 1.0 | Initial Hold (Polar impurities) |

| 2.0 | 90 | 10 | 1.0 | Isocratic Hold |

| 12.0 | 10 | 90 | 1.0 | Linear Ramp (Elute EDBA) |

| 15.0 | 10 | 90 | 1.0 | Wash (Elute Dimers) |

| 15.1 | 90 | 10 | 1.0 | Return to Initial |

| 20.0 | 90 | 10 | 1.0 | Re-equilibration |

4. Detection Settings:

-

Primary Wavelength: 254 nm (Bandwidth 4 nm).

-

Secondary Wavelength: 210 nm (For non-aromatic impurities).

-

Reference Wavelength: 360 nm (100 nm bandwidth) or OFF.

5. Sample Preparation:

-

Stock Solution: Weigh 10 mg EDBA into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with Water. (Conc: 1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Diluent (Conc: 0.1 mg/mL). Filter through 0.22 µm PTFE filter.

Protocol B: Rapid Isocratic Method (Assay/QC)

Recommended for In-Process Control (IPC) where speed is critical.

-

Mobile Phase: 40% [0.1% Phosphoric Acid in Water] : 60% [Acetonitrile].

-

Flow Rate: 1.2 mL/min.

-

Retention Time (Approx): EDBA elutes at ~3.5 - 4.0 minutes.

-

Note: Phosphoric acid is preferred here for lower UV cutoff if detecting <210 nm, but it is not MS-compatible. Use Formic acid if coupling to Mass Spec.[4][5]

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of the data, the system must pass these checks before analyzing samples.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Precision (RSD) | NMT 1.0% (n=5 injections) | Ensures pump stability and injector accuracy. |

| Tailing Factor ( | 0.8 < | |

| Resolution ( | > 2.0 between nearest peak | Critical if analyzing degradation products (e.g., decarboxylated species). |

| Theoretical Plates ( | > 5,000 | Ensures column efficiency is intact. |

Troubleshooting Guide

Common issues with benzoic acid derivatives and their remediation.

Figure 2: Decision tree for troubleshooting common HPLC anomalies with acidic analytes.

Expert Insight on "Solvent Shock": If your sample is dissolved in 100% Acetonitrile but the method starts at 90% Water, the EDBA may precipitate momentarily at the head of the column or travel faster than the mobile phase, causing a "split" peak. Always match the sample diluent to the starting mobile phase conditions (e.g., 50:50 Water:MeOH).

References

-

PubChem. 2-Ethyl-4,6-dihydroxybenzoic acid (Structural Analog Data). National Library of Medicine. [Link]

-

Center for Drug Evaluation and Research (CDER). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration (FDA). [Link]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Logic).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: High-Sensitivity Quantitation of 2-Ethyl-4,6-dimethoxybenzoic Acid (EDBA) via LC-ESI-MS/MS

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantification of 2-Ethyl-4,6-dimethoxybenzoic acid (EDBA) . EDBA is a critical structural intermediate and potential degradation impurity in the synthesis of polyketide-derived pharmaceuticals and specific agrochemicals. Due to its carboxylic acid moiety and electron-donating methoxy groups, EDBA presents unique ionization challenges. This method utilizes Negative Electrospray Ionization (ESI-) coupled with a C18 reversed-phase separation to achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL , suitable for trace impurity profiling in accordance with ICH Q2(R2) guidelines.

Introduction & Chemical Context

This compound (C₁₁H₁₄O₄, MW 210.23) is an amphiphilic molecule containing a hydrophilic carboxylic acid head group and a hydrophobic tail consisting of an ethyl group and two methoxy substituents.

-

Chemical Challenges:

-

Acidity: With a predicted pKa of ~3.8–4.2, EDBA exists as an anion at neutral pH.

-

Fragmentation: Benzoic acid derivatives typically undergo rapid decarboxylation (-CO₂) in the collision cell, necessitating careful optimization of collision energy (CE) to prevent total ion loss.

-

Matrix Interference: As a small aromatic acid, EDBA often co-elutes with other acidic matrix components in biological or API samples.

-

This protocol addresses these challenges by employing a buffered mobile phase that balances retention (protonated state) with ionization efficiency (deprotonated state).

Method Development Strategy (The "Why")

Ionization Mode Selection

While positive mode (ESI+) is common for many pharmaceuticals, EDBA lacks basic nitrogen atoms for easy protonation. Although [M+H]⁺ is possible, it is often unstable. ESI Negative mode [M-H]⁻ (m/z 209.1) is selected as the primary ionization pathway because the carboxylic acid group readily deprotonates, offering 10–50x higher sensitivity than positive mode for this analyte.

Chromatographic Separation

A C18 column is chosen for its ability to retain the hydrophobic ethyl and methoxy groups. However, retention of the acidic head group requires pH control.

-

Mobile Phase A: 5 mM Ammonium Acetate (pH ~4.5). This pH is close to the pKa, ensuring enough of the analyte is neutral to interact with the stationary phase, while the acetate ions facilitate deprotonation in the ESI source.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the analytical procedure, from sample preparation to data processing.

Figure 1: End-to-end workflow for EDBA quantification, highlighting the transition from extraction to MS/MS detection.

Experimental Protocols

Materials and Reagents

-

Reference Standard: this compound (>99% purity).

-

Internal Standard (IS): 2,4-Dimethoxybenzoic acid-d3 (or structural analog like 3,5-Dimethoxybenzoic acid if isotopolog is unavailable).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).

-

Additives: Ammonium Acetate (LC-MS grade), Glacial Acetic Acid.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation to remove salts and reduce ion suppression.

-

Aliquot: Transfer 100 µL of sample (plasma or dissolved API) into a 1.5 mL tube.

-